![molecular formula C16H14F3NO2S B2883328 N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415603-07-3](/img/structure/B2883328.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide, also known as TCB2, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. TCB2 is a selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes.
作用機序
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in mood regulation, cognitive function, and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth. In the periphery, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide for lab experiments is its selectivity for the 5-HT2A receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also stable and easy to handle, which makes it a convenient tool for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound may vary depending on the species and strain of animals used in experiments.
将来の方向性
There are several future directions for the research of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide. One direction is to investigate the potential therapeutic applications of this compound in humans, particularly in the field of psychiatry. Another direction is to develop more potent and selective agonists of the 5-HT2A receptor based on the structure of this compound. Additionally, the effects of this compound on other serotonin receptors and other neurotransmitter systems should be further investigated to better understand its mechanism of action. Finally, the use of this compound as a tool for the study of neuronal plasticity and neurodegenerative diseases should be explored.
合成法
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide involves a multi-step process that starts with the reaction of 3-thiophenecarboxaldehyde and cyclopropylmethylamine to form the key intermediate, 1-(thiophen-3-yl)-cyclopropanemethanamine. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, this compound has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis.
特性
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)22-13-3-1-11(2-4-13)14(21)20-10-15(6-7-15)12-5-8-23-9-12/h1-5,8-9H,6-7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCJQPHFVJMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

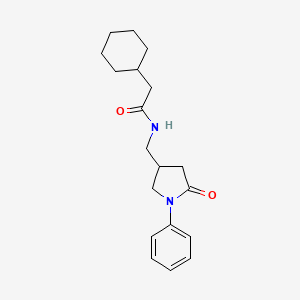
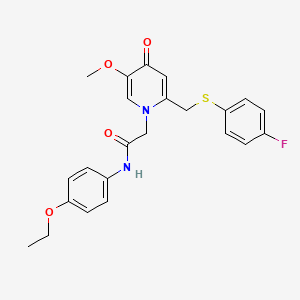
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

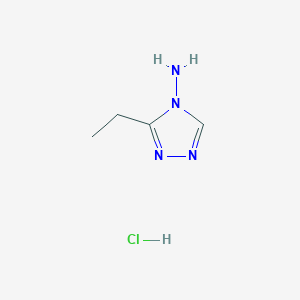
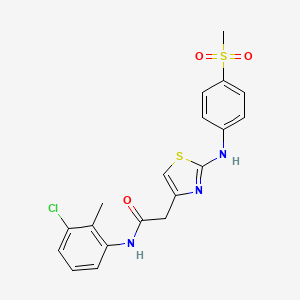
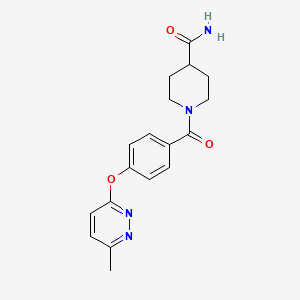
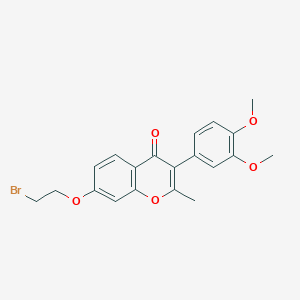
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)
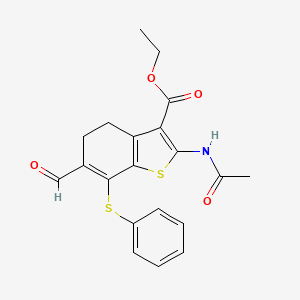
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)